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Compound of Interest

Compound Name: 4-Methylbenzoxazole

Cat. No.: B175800 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

differences between structural isomers is paramount. This guide provides a detailed

spectroscopic comparison of methylated benzoxazole isomers, offering a clear, data-driven

analysis to aid in their identification and characterization.

The position of a single methyl group on the benzoxazole ring system can significantly

influence the molecule's electronic environment and, consequently, its spectroscopic

properties. This comparison guide delves into the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of 2-, 4-, 5-, 6-, and 7-methylbenzoxazole.

By presenting key data in a structured format and outlining the experimental methodologies,

this guide serves as a practical reference for distinguishing between these closely related

compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the methylated benzoxazole

isomers. Note that a complete experimental dataset for all isomers under identical conditions is

not readily available in the public domain; therefore, some data points are currently

unavailable.

Table 1: ¹H NMR Spectroscopic Data of Methylated Benzoxazole Isomers (in CDCl₃)
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Isomer
Chemical Shift (δ) of -CH₃
(ppm)

Chemical Shifts (δ) of
Aromatic Protons (ppm)

2-Methylbenzoxazole ~2.6 ~7.3-7.7 (m)

4-Methylbenzoxazole ~2.6 ~7.0-7.5 (m)

5-Methylbenzoxazole ~2.5 ~7.2-7.6 (m)

6-Methylbenzoxazole Data not available Data not available

7-Methylbenzoxazole ~2.7 ~7.1-7.5 (m)

Table 2: ¹³C NMR Spectroscopic Data of Methylated Benzoxazole Isomers (in CDCl₃)

Isomer
Chemical Shift (δ) of -CH₃
(ppm)

Chemical Shifts (δ) of
Aromatic and Heterocyclic
Carbons (ppm)

2-Methylbenzoxazole ~14.5
~110, 119, 124, 125, 142, 151,

164

4-Methylbenzoxazole ~15.0
~108, 116, 123, 126, 132, 141,

150, 152

5-Methylbenzoxazole ~21.5
~110, 119, 126, 134, 142, 149,

151

6-Methylbenzoxazole Data not available Data not available

7-Methylbenzoxazole ~12.0
~110, 117, 120, 124, 133, 142,

150, 151

Table 3: Mass Spectrometry Data of Methylated Benzoxazole Isomers
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Isomer Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

2-Methylbenzoxazole 133 105, 77, 51

4-Methylbenzoxazole 133 Data not available

5-Methylbenzoxazole 133 105, 77

6-Methylbenzoxazole 133 105, 77

7-Methylbenzoxazole 133 Data not available

Table 4: IR and UV-Vis Spectroscopic Data of Methylated Benzoxazole Isomers

Isomer
IR Key Stretching
Frequencies (cm⁻¹)

UV-Vis λmax (nm) in
Ethanol

2-Methylbenzoxazole
~1620 (C=N), ~1570 (C=C),

~1240 (C-O)
~235, 275

4-Methylbenzoxazole Data not available Data not available

5-Methylbenzoxazole Data not available Data not available

6-Methylbenzoxazole Data not available Data not available

7-Methylbenzoxazole Data not available Data not available

Experimental Protocols
The data presented in this guide were compiled from various sources. The following are

general experimental protocols typical for the spectroscopic analysis of methylated

benzoxazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent,

most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal

standard (δ = 0.00 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm)

downfield from TMS. For ¹³C NMR, the solvent peak is often used as a reference.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS): Mass spectra are generally obtained using an electron ionization (EI)

mass spectrometer. The sample is introduced, and the resulting mass-to-charge ratios (m/z) of

the molecular ion and fragment ions are recorded.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR)

spectrometer. Samples can be analyzed as a thin film between salt plates (for liquids) or as a

KBr pellet (for solids). The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are obtained using a

double-beam UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as

ethanol, and the absorbance is measured over a range of wavelengths, typically from 200 to

400 nm.

Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of

methylated benzoxazole isomers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b175800?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

